molecular formula C7H5NNa2O3 B12379033 5-Aminosalicylic acid-d3 (disodium)

5-Aminosalicylic acid-d3 (disodium)

Cat. No.: B12379033
M. Wt: 200.12 g/mol
InChI Key: KWEDNXNTVOXIIU-FOLHUZJVSA-L
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Description

5-Aminosalicylic acid-d3 (disodium) is a deuterated form of 5-aminosalicylic acid, commonly known as mesalamine. This compound is primarily used in scientific research and is known for its anti-inflammatory properties. It acts as a specific agonist for peroxisome proliferator-activated receptor gamma (PPARγ) and inhibits p21-activated kinase 1 (PAK1) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-aminosalicylic acid-d3 (disodium) involves the deuteration of 5-aminosalicylic acid. Deuteration is typically achieved by replacing hydrogen atoms with deuterium. The process involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of 5-aminosalicylic acid-d3 (disodium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for scientific research .

Chemical Reactions Analysis

Types of Reactions

5-Aminosalicylic acid-d3 (disodium) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 5-aminosalicylic acid-d

Properties

Molecular Formula

C7H5NNa2O3

Molecular Weight

200.12 g/mol

IUPAC Name

disodium;3-amino-2,4,5-trideuterio-6-oxidobenzoate

InChI

InChI=1S/C7H7NO3.2Na/c8-4-1-2-6(9)5(3-4)7(10)11;;/h1-3,9H,8H2,(H,10,11);;/q;2*+1/p-2/i1D,2D,3D;;

InChI Key

KWEDNXNTVOXIIU-FOLHUZJVSA-L

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])C(=O)[O-])[O-])[2H].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

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